Benzamide derivatives are organic compounds derived from benzoic acid, where the hydroxyl group (-OH) of the carboxyl group (-COOH) is replaced by an amine group (-NH2). [] The addition of a boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, adds specific reactivity and potential for further transformations to these benzamide derivatives. [, , , , , , ]
N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound with the molecular formula and a molecular weight of 305.2 g/mol. This compound is characterized by its unique structure, which includes a methoxy group and a boronate ester functional group. It is primarily utilized in chemical research and development, particularly in studies involving boron-containing compounds.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is classified under organic compounds with specific applications in medicinal chemistry and material science. The compound's CAS number is 1443110-29-9, which is used for its identification in chemical literature.
The synthesis of N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves several key steps:
The molecular structure of N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features:
The structural representation can be described using the following identifiers:
InChI=1S/C16H24BNO4/c1-7-18-14(19)11-8-9-12(13(10-11)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19)
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)OC
.N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide participates in various chemical reactions typical for aromatic compounds with boronate esters:
These reactions are critical in synthetic organic chemistry for developing more complex molecules or modifying existing compounds .
The mechanism of action for N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily revolves around its interactions in biological systems:
N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | ≥ 95% |
Stability | Stable under ambient conditions |
These properties make it suitable for various applications in research settings where stability and solubility are critical .
N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1